2,2,3,4,4-Pentamethylhexane
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Overview
Description
2,2,3,4,4-Pentamethylhexane is a branched alkane with the molecular formula C11H24. It is one of the many isomers of hexane, characterized by its unique structure where five methyl groups are attached to the main hexane chain. This compound is of interest in organic chemistry due to its distinct physical and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,4,4-Pentamethylhexane typically involves the alkylation of smaller alkanes or alkenes. One common method is the catalytic hydrogenation of 2,2,3,4,4-pentamethylhexene. This reaction requires a catalyst such as palladium on carbon (Pd/C) and is carried out under high pressure and temperature conditions.
Industrial Production Methods
In an industrial setting, the production of this compound can be achieved through the catalytic cracking of larger hydrocarbons. This process involves breaking down complex hydrocarbons into simpler molecules using a catalyst, often in the presence of hydrogen gas. The resulting mixture is then separated and purified to obtain the desired compound.
Chemical Reactions Analysis
Types of Reactions
2,2,3,4,4-Pentamethylhexane primarily undergoes reactions typical of alkanes, such as:
Oxidation: This compound can be oxidized to form alcohols, ketones, or carboxylic acids, depending on the reaction conditions.
Substitution: Halogenation reactions, where hydrogen atoms are replaced by halogen atoms (e.g., chlorine or bromine), are common.
Combustion: Like other hydrocarbons, it can undergo complete combustion to produce carbon dioxide and water.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are commonly used.
Halogenation: Chlorine (Cl2) or bromine (Br2) in the presence of ultraviolet light or a radical initiator.
Combustion: Requires an excess of oxygen (O2) and is typically carried out at high temperatures.
Major Products Formed
Oxidation: Depending on the extent of oxidation, products can include 2,2,3,4,4-pentamethylhexanol, 2,2,3,4,4-pentamethylhexanone, or 2,2,3,4,4-pentamethylhexanoic acid.
Halogenation: Products include various halogenated derivatives such as 2,2,3,4,4-pentamethylhexyl chloride or bromide.
Scientific Research Applications
2,2,3,4,4-Pentamethylhexane has several applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of branched alkanes in various chemical reactions.
Biology: Its derivatives are studied for their potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential as a precursor for the synthesis of pharmaceuticals.
Industry: It is used in the production of specialty chemicals and as a solvent in certain industrial processes.
Mechanism of Action
The mechanism of action of 2,2,3,4,4-Pentamethylhexane in chemical reactions involves the breaking and forming of carbon-hydrogen and carbon-carbon bonds. In oxidation reactions, the compound undergoes dehydrogenation, where hydrogen atoms are removed, leading to the formation of double bonds or oxygen-containing functional groups. In halogenation reactions, the compound forms free radicals that react with halogen molecules to form halogenated products.
Comparison with Similar Compounds
Similar Compounds
- 2,2,3,3,4-Pentamethylhexane
- 2,2,3,4,5-Pentamethylhexane
- 2,2,4,4,5-Pentamethylhexane
Uniqueness
2,2,3,4,4-Pentamethylhexane is unique due to its specific arrangement of methyl groups, which imparts distinct physical and chemical properties compared to its isomers. This unique structure affects its boiling point, melting point, and reactivity in chemical reactions, making it a valuable compound for various applications in research and industry.
Properties
CAS No. |
61868-87-9 |
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Molecular Formula |
C11H24 |
Molecular Weight |
156.31 g/mol |
IUPAC Name |
2,2,3,4,4-pentamethylhexane |
InChI |
InChI=1S/C11H24/c1-8-11(6,7)9(2)10(3,4)5/h9H,8H2,1-7H3 |
InChI Key |
HBVQLCKOFAUQGY-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C)C(C)C(C)(C)C |
Origin of Product |
United States |
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